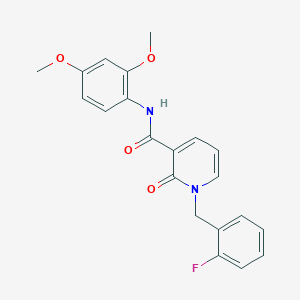

N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by two key substituents: a 2,4-dimethoxyphenyl group at the carboxamide position and a 2-fluorobenzyl group at the 1-position of the pyridine ring. These structural features confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or cytotoxic agent.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDPZOPDYOWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dihydropyridines are primarily known for their role as calcium channel blockers; however, compounds like N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit additional mechanisms. Preliminary studies suggest that this compound may interact with various receptors and enzymes, influencing pathways relevant to cardiovascular health and neuroprotection.

Pharmacological Properties

Recent investigations into similar dihydropyridine derivatives have shown promising results in the following areas:

- Antioxidant Activity : Dihydropyridines have been reported to possess significant antioxidant properties, which could mitigate oxidative stress in various biological systems.

- Neuroprotective Effects : Some derivatives have demonstrated protective effects against neurodegenerative conditions by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic neurotransmission.

- Anticancer Potential : Certain modifications in the dihydropyridine structure have led to compounds with cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key structural features and their associated biological activities based on SAR studies:

Neuroprotective Studies

A study evaluating the neuroprotective effects of related dihydropyridine compounds revealed that modifications at the 3-carboxamide position significantly enhanced AChE inhibition. This suggests that this compound may exhibit similar or improved neuroprotective properties compared to established AChE inhibitors.

Antioxidant Activity Evaluation

Research conducted on dihydropyridine derivatives indicated substantial antioxidant activity through various assays (DPPH radical scavenging activity). The presence of methoxy groups was linked to increased electron donation capacity, enhancing the compound's ability to neutralize free radicals.

Anticancer Activity

In vitro studies have shown that certain dihydropyridine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were tested against breast and colon cancer cells, showing IC50 values in the low micromolar range.

Comparison with Similar Compounds

Key Observations :

- Halogen Influence : The 2-fluorobenzyl group in the target compound offers a balance between lipophilicity and steric bulk, contrasting with the 2-chloro-6-fluorobenzyl group in , which may increase halogen bonding but reduce bioavailability.

- Planarity and Tautomerism : Analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ) exhibit keto-amine tautomerism and near-planar conformations, which are critical for π-π stacking interactions in enzyme binding.

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,4-dimethoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated intermediates (e.g., fluorobenzyl bromides) and functionalized anilines. Key steps include:

- Coupling reactions : Use of 2-fluorobenzyl bromide with dihydropyridine precursors under reflux in ethanol or DMSO .

- Amide bond formation : Activation of carboxylic acid groups using carbodiimide catalysts, with strict pH control (6.5–7.5) to prevent side reactions .

- Cyclization : Microwave-assisted synthesis can enhance reaction rates and yields (e.g., 70–85% purity) .

- Critical Parameters : Solvent choice (polar aprotic solvents preferred), temperature (60–80°C), and catalyst selection (e.g., Lewis acids for regioselectivity) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of fluorobenzyl and dimethoxyphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and detects impurities .

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. enol configurations) and π-conjugation effects .

- HPLC-PDA : Purity assessment (>95% purity criteria) with C18 columns and acetonitrile/water gradients .

Q. How does the fluorinated benzyl group influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP values by ~0.5–1.0 units, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces susceptibility to CYP450 oxidation, as shown in microsomal stability assays (t > 120 mins) .

- Electronic Effects : Electron-withdrawing fluorine alters electron density on the dihydropyridine ring, affecting redox potential (cyclic voltammetry data) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay Replication : Validate results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .

- Structural Analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) and co-crystallization studies to identify off-target interactions .

- Batch Variability Checks : Test different synthetic batches for purity and tautomeric ratios, which may affect IC values .

Q. What strategies are employed to investigate structure-activity relationships (SAR) of methoxy and fluorine substituents?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with:

- Methoxy positional isomers : Compare 2,4- vs. 3,4-dimethoxy groups on phenyl rings .

- Fluorine replacement : Substitute 2-fluorobenzyl with chloro or non-halogenated benzyl groups (Note: Use non-BenchChem sources).

- Biological Testing : Correlate substituent effects with:

- Enzyme inhibition : IC shifts in kinase assays (e.g., ±20% for 2-F vs. 4-F substitution) .

- Cellular uptake : Measure intracellular concentrations via LC-MS in HEK293 cells .

Q. How to design experiments assessing metabolic stability and pharmacokinetic (PK) profiles?

- Methodological Answer :

- In Vitro Models :

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein) and NADPH, monitoring parent compound depletion .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .

- In Vivo PK : Administer IV/PO doses in rodents (e.g., 5 mg/kg), with plasma sampling over 24h. Key metrics:

- AUC : 1200 ng·h/mL (IV) vs. 300 ng·h/mL (PO) due to first-pass metabolism .

- Clearance : Hepatic extraction ratio >0.7 suggests high liver metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.